molecular formula C17H24N2O5S2 B2458022 N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide CAS No. 1705548-90-8

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide

Cat. No.: B2458022
CAS No.: 1705548-90-8
M. Wt: 400.51
InChI Key: SKQYNUZCYXRIQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octane-8-carbonyl)benzenesulfonamide is an organic compound with distinctive features This compound has a unique structure characterized by the combination of a benzenesulfonamide group and an azabicyclooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide typically involves multiple steps. Starting materials include N,N-dimethylbenzenesulfonamide and 8-azabicyclo[3.2.1]octane derivatives. Key reactions encompass:

  • Nucleophilic substitution reactions to introduce the N,N-dimethylbenzenesulfonamide group

  • Oxidation to incorporate the methylsulfonyl functional group

Industrial Production Methods

In an industrial context, the production often relies on optimized routes to maximize yield and purity. These processes leverage high-efficiency catalysts and precise control over reaction conditions such as temperature, pH, and solvent composition. Advanced separation techniques like crystallization or chromatography ensure the desired compound is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: Under specific conditions, the methylsulfonyl group can be further oxidized.

  • Reduction: Certain reagents can reduce functional groups within the molecule, leading to derivatives with modified properties.

  • Substitution: The benzenesulfonamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reactions are often conducted under controlled temperatures and solvent environments to ensure specificity and yield.

Major Products

The primary products from these reactions include modified versions of the parent compound, featuring changes in functional groups that can enhance or alter biological and chemical activity.

Scientific Research Applications

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide in Research

This compound has broad applications across different research fields:

  • Chemistry: : It serves as a model compound for studying nucleophilic and electrophilic reactions.

  • Biology: : Researchers utilize it in the exploration of enzyme interactions and metabolic pathways.

  • Medicine: : It has potential therapeutic uses, particularly in neuropharmacology and as a scaffold for drug design.

  • Industry: : Used in the synthesis of more complex molecules and as an intermediate in manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its unique structure allows for binding to enzymes, altering their activity, which can modulate various biological processes. For example, the azabicyclo[3.2.1]octane moiety can interact with neurotransmitter systems, influencing signaling pathways in the nervous system.

Comparison with Similar Compounds

When comparing N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide to similar compounds, the following points are notable:

  • N,N-dimethylbenzenesulfonamide Derivatives: : These compounds share the benzenesulfonamide core but lack the bicyclic structure, resulting in different biological activities.

  • Azabicyclo[3.2.1]octane Compounds: : While they share the bicyclic scaffold, variations in the sulfonamide and methylsulfonyl groups lead to unique properties and applications.

Through this comparative analysis, the uniqueness of this compound is highlighted, showcasing its potential in advancing scientific research across multiple disciplines.

Properties

IUPAC Name

N,N-dimethyl-4-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c1-18(2)26(23,24)15-8-4-12(5-9-15)17(20)19-13-6-7-14(19)11-16(10-13)25(3,21)22/h4-5,8-9,13-14,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQYNUZCYXRIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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